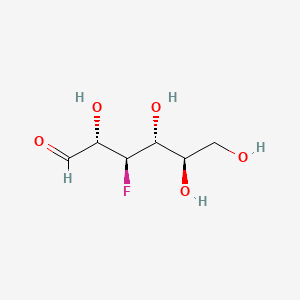

3-Deoxy-3-fluoro-D-allose

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHCJIQOFXULDL-BGPJRJDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@H](C=O)O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70723577 | |

| Record name | 3-Deoxy-3-fluoro-D-allose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99605-33-1 | |

| Record name | 3-Deoxy-3-fluoro-D-allose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Deoxy-3-fluoro-D-allose: From Discovery to Application

Abstract

This technical guide provides a comprehensive overview of 3-Deoxy-3-fluoro-D-allose, a fluorinated monosaccharide of significant interest to the fields of medicinal chemistry, drug development, and molecular imaging. The strategic introduction of a fluorine atom at the C-3 position of the D-allose scaffold imparts unique physicochemical and biological properties, leading to potential applications as an antimicrobial agent and a probe for in vivo imaging. This document delves into the foundational principles of its synthesis, explores its biological activities and mechanisms, and details the analytical methodologies crucial for its characterization. Designed for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with rigorous scientific data to serve as a definitive resource on this promising molecule.

Introduction: The Strategic Role of Fluorine in Carbohydrate Chemistry

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Due to its high electronegativity, small van der Waals radius (mimicking a hydroxyl group), and the exceptional strength of the carbon-fluorine bond, fluorine substitution can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. In carbohydrate chemistry, this strategy has yielded a plethora of analogues with significant therapeutic and diagnostic potential.

D-Allose, a C-3 epimer of D-glucose, is a rare sugar that has garnered attention for its unique physiological functions, including anticancer and anti-inflammatory properties. The targeted synthesis of 3-Deoxy-3-fluoro-D-allose (3-FD-Allose) represents a rational design approach to augment these properties and explore new biological activities. The C-F bond at the 3-position is expected to resist enzymatic degradation and alter the sugar's interaction with key metabolic enzymes and transporters, forming the basis for its utility as both a therapeutic and an imaging agent.

Synthesis of 3-Deoxy-3-fluoro-D-allose: A Tale of Stereochemical Control

The synthesis of 3-Deoxy-3-fluoro-D-allose is a prime example of the elegance and challenge of stereoselective carbohydrate chemistry. The key challenge lies in the precise introduction of the fluorine atom at the C-3 position with the correct allo configuration. The most efficient and well-documented strategies leverage readily available D-glucose derivatives, employing a nucleophilic substitution reaction that proceeds with inversion of stereochemistry.

Core Synthetic Strategy: SN2 Displacement from a Glucopyranose Precursor

The most authoritative route to 3-FD-Allose, particularly for its radiolabeled variant ([¹⁸F]3-FD-Allose), begins with a D-glucose precursor where the C-3 hydroxyl group is converted into an excellent leaving group, typically a trifluoromethanesulfonate (triflate). This strategy is predicated on the well-established principle of SN2 reactions, where the incoming nucleophile (fluoride) attacks the carbon center from the side opposite to the leaving group, resulting in a complete inversion of configuration.

This stereochemical inversion is the linchpin of the synthesis: the gluco configuration at C-3 (equatorial hydroxyl) is converted to the desired allo configuration (axial fluorine).

Caption: Figure 1. General synthetic workflow for 3-Deoxy-3-fluoro-D-allose.

Detailed Experimental Protocol: Radiosynthesis of [¹⁸F]3-Deoxy-3-fluoro-D-allose

The following protocol is adapted from the validated radiosynthesis developed for positron emission tomography (PET) applications[1]. This method provides high radiochemical yields and purity, and its principles are directly applicable to the synthesis of the non-radioactive ("cold") compound.

Starting Material: 1,2,4,6-tetra-O-acetyl-3-O-trifluoromethanesulfonyl-β-D-glucopyranose.

Step 1: Azeotropic Drying of [¹⁸F]Fluoride

-

Aqueous [¹⁸F]fluoride is transferred to a reaction vessel containing Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile.

-

The mixture is heated under a stream of nitrogen to evaporate the water azeotropically. This step is critical as the nucleophilicity of the fluoride ion is significantly reduced in the presence of water.

Step 2: Nucleophilic Fluorination

-

The dried [¹⁸F]fluoride/K222 complex is dissolved in anhydrous acetonitrile.

-

A solution of the triflate precursor in anhydrous acetonitrile is added to the reaction vessel.

-

The reaction mixture is heated at a precisely controlled temperature (e.g., 85-110°C) for a defined period (e.g., 10-15 minutes). The reaction proceeds via an SN2 mechanism, yielding the protected [¹⁸F]3-fluoro-allose derivative.

Step 3: Deprotection

-

The reaction mixture is cooled, and an acidic solution (e.g., hydrochloric acid) is added.

-

The mixture is heated to hydrolyze the acetyl protecting groups.

Step 4: Purification

-

The crude product is passed through a series of purification cartridges (e.g., alumina, C18) to remove unreacted fluoride, precursors, and byproducts.

-

The final product, [¹⁸F]3-Deoxy-3-fluoro-D-allose, is obtained in a buffered saline solution suitable for injection.

| Parameter | Value/Condition | Rationale |

| Precursor | 3-O-Triflate of acetylated glucose | Triflate is an excellent leaving group, facilitating SN2 displacement. Acetyl groups protect other hydroxyls. |

| Fluoride Source | [¹⁸F]KF/Kryptofix 2.2.2 | K222 sequesters the potassium ion, creating a "naked," highly nucleophilic fluoride anion. |

| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that solubilizes the reactants and favors the SN2 mechanism. |

| Key Transformation | SN2 reaction at C-3 | Ensures the required inversion of stereochemistry from gluco to allo. |

| Purification | Solid-Phase Extraction (SPE) | Provides rapid and efficient purification necessary for short-lived radioisotopes. |

Alternative Synthetic Approaches

While the triflate displacement method is highly effective, other fluorinating agents can be employed. Diethylaminosulfur trifluoride (DAST) is a popular reagent for deoxofluorination. Treatment of a protected D-allopyranoside derivative with DAST can also yield the 3-deoxy-3-fluoro product with inversion of configuration[2]. The choice of method often depends on the desired scale, available starting materials, and specific protecting group strategy. Another classical approach involves the ring-opening of a 2,3-anhydro-D-allopyranoside (an epoxide) with a fluoride source, which also proceeds with high regioselectivity and stereoselectivity[3].

Biological Activity and Potential Applications

The unique structure of 3-Deoxy-3-fluoro-D-allose underpins its potential in medicine and research.

Antimicrobial Agent against Gram-Negative Bacteria

3-FD-Allose has demonstrated compelling potential as an antimicrobial agent, particularly against challenging Gram-negative bacteria[]. While the precise mechanism has not been fully elucidated for this specific molecule, the known actions of other fluorinated carbohydrates and the general antimicrobial effects of fluoride provide a strong basis for a proposed mechanism of action.

Proposed Mechanism of Action: Fluorinated sugars can act as "Trojan horses," being actively transported into bacterial cells via sugar transport systems. Once inside, they can exert their effects in several ways:

-

Inhibition of Glycolysis: Many fluorinated sugars, after phosphorylation, can act as inhibitors of key glycolytic enzymes. For instance, fluoride ions are known competitive inhibitors of enolase , a crucial enzyme in the glycolytic pathway. Inhibition of this enzyme would disrupt energy production and lead to bacterial cell death.

-

Disruption of Cell Wall Synthesis: The structural similarity to natural sugars may allow 3-FD-Allose to interfere with the complex enzymatic machinery responsible for peptidoglycan synthesis, weakening the bacterial cell wall.

-

Metabolic Disruption: Once metabolized, 3-FD-Allose could be converted into toxic fluorinated intermediates, such as fluoroacetate or fluorocitrate, which can potently inhibit the Krebs cycle.

Caption: Figure 2. Proposed antimicrobial mechanism of 3-FD-Allose.

Probe for Positron Emission Tomography (PET) Imaging

The ability to label 3-FD-Allose with the positron-emitting isotope fluorine-18 ([¹⁸F]) makes it a valuable tracer for PET imaging[1]. PET is a non-invasive imaging technique that allows for the quantitative assessment of biological processes in vivo. As a glucose analogue, [¹⁸F]3-FD-Allose has the potential to be taken up by cells via glucose transporters. However, its subsequent metabolic fate is different from that of the most common PET tracer, [¹⁸F]FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose). While [¹⁸F]FDG is phosphorylated and trapped intracellularly, the metabolic profile of [¹⁸F]3-FD-Allose is still under investigation but may offer different diagnostic information, potentially related to specific metabolic pathways or enzyme activities that are altered in disease states[1][5].

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of 3-Deoxy-3-fluoro-D-allose. A combination of spectroscopic and spectrometric techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment of the molecule. The coupling constants (J-values) between adjacent protons are crucial for determining the relative stereochemistry of the sugar ring.

-

¹³C NMR: Shows the number of unique carbon atoms. The carbon attached to the fluorine will appear as a doublet due to ¹JC-F coupling, a hallmark of fluorinated compounds.

-

¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. 3-FD-Allose will exhibit a characteristic signal, and the coupling between fluorine and adjacent protons (²JF-H and ³JF-H) provides invaluable structural information.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with chiral columns, is used to assess the purity of the final compound and to separate any anomeric or stereoisomeric impurities. For radiolabeled compounds, a radio-detector is used in series with a standard UV or refractive index detector.

Conclusion and Future Directions

3-Deoxy-3-fluoro-D-allose stands as a testament to the power of strategic fluorination in carbohydrate chemistry. Its synthesis, elegantly achieved through stereoinvertive nucleophilic substitution, provides access to a molecule with significant potential as both a targeted antimicrobial agent and a sophisticated probe for molecular imaging. Future research should focus on elucidating its precise antimicrobial mechanism of action to guide the development of novel antibiotics. Furthermore, expanded preclinical and clinical studies are warranted to validate the diagnostic utility of [¹⁸F]3-Deoxy-3-fluoro-D-allose as a PET tracer for various pathologies. The continued exploration of this and other fluorinated carbohydrates will undoubtedly open new avenues in the ongoing quest for innovative therapeutics and diagnostics.

References

-

Yamamoto, H., et al. (2019). Radiosynthesis of 18F-labeled d-allose. Carbohydrate Research, 485, 107827. [Link]

-

Card, P. J. (1985). Synthesis of 1,2,4,6-Tetra-O-Acetyl-3-Deoxy-3-Fluoro-α,β-d-Glucopyranose. Organic Syntheses, 63, 131. [Link]

-

Kovác, P., & Glaudemans, C. P. J. (1985). Synthetic explorations towards 3-deoxy-3-fluoro derivatives of D-perosamine. Carbohydrate Research, 140(2), 313-323. [Link]

-

Tewson, T. J., Welch, M. J., & Raichle, M. E. (1978). [18F]-labeled 3-deoxy-3-fluoro-D-glucose: synthesis and preliminary biodistribution data. Journal of Nuclear Medicine, 19(12), 1339-1345. [Link]

-

Halama, A., et al. (2011). In vivo metabolism of 3-deoxy-3-fluoro-D-glucose. Journal of Biological Chemistry, 286(21), 19179-19187. [Link]

-

Hertweck, C., & Griesinger, C. (1998). Synthesis of 3-amino-2,3,6-trideoxy-2-fluoro-L-talose and -D-allose. Carbohydrate Research, 308(3-4), 319-328. [Link]

-

Prakash, G. K. S., et al. (2004). Synthetic explorations towards 3-deoxy-3-fluoro derivatives of D-perosamine. Journal of the American Chemical Society, 126(5), 15770-15776. [Link]

-

van der Veen, S., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry, 88(20), 14536-14547. [Link]

Sources

In Vivo Metabolism of 3-Deoxy-3-fluoro-D-glucose: A Technical Guide

In-depth technical guide on the in vivo metabolism of 3-Deoxy-3-fluoro-D-glucose.

Executive Summary

This guide details the metabolic fate, kinetic properties, and experimental applications of 3-Deoxy-3-fluoro-D-glucose (3-FDG) .[1][2][3] Unlike its widely used isomer 2-deoxy-2-[18F]fluoro-D-glucose (2-FDG), which serves as a probe for hexokinase activity and glycolysis, 3-FDG functions primarily as a metabolic probe for the Aldose Reductase (AR) pathway (polyol pathway) and glucose transport.[4]

This distinction is critical for researchers in diabetes, oncology, and neurology.[4] While 2-FDG is metabolically trapped after phosphorylation, 3-FDG bypasses significant glycolytic flux to be metabolized into 3-deoxy-3-fluoro-D-sorbitol (3-FS) and subsequently 3-deoxy-3-fluoro-D-fructose (3-FF) . This unique pathway makes 3-FDG an indispensable tool for monitoring aldose reductase activity in vivo, particularly in tissues susceptible to diabetic complications (e.g., lens, peripheral nerves, and brain).[4]

Part 1: Biochemical Mechanism & Metabolic Fate[4]

The Structural Determinant of Metabolic Fate

The substitution of the hydroxyl group at the C-3 position with fluorine alters the molecule's interaction with glycolytic enzymes without abolishing its affinity for glucose transporters (GLUTs).

-

Transport: 3-FDG is transported across cell membranes via sodium-independent glucose transporters (GLUTs) and sodium-dependent glucose transporters (SGLTs). Its affinity is comparable to D-glucose, allowing it to rapidly equilibrate between plasma and tissue.[4]

-

Hexokinase (HK) Resistance: Unlike 2-FDG, 3-FDG is a poor substrate for hexokinase.[4] The C-3 hydroxyl group is critical for the phosphorylation mechanism of HK. Consequently, 3-FDG is not significantly phosphorylated to 3-FDG-6-phosphate in most tissues, preventing the "metabolic trapping" seen with 2-FDG.

-

Aldose Reductase (AR) Specificity: 3-FDG is an excellent substrate for Aldose Reductase (ALR2), the first enzyme of the polyol pathway.[4] In fact, 3-FDG often exhibits a lower

(higher affinity) for AR than D-glucose itself, making it a highly sensitive probe for this pathway.[4]

The Polyol Pathway (Sorbitol Shunt)

Once intracellular, 3-FDG follows the polyol pathway:

-

Reduction: Aldose Reductase reduces 3-FDG to 3-deoxy-3-fluoro-D-sorbitol (3-FS) using NADPH.

-

Oxidation: Sorbitol Dehydrogenase (SDH) oxidizes 3-FS to 3-deoxy-3-fluoro-D-fructose (3-FF) using NAD+.

In tissues with high AR activity (lens, nerve, kidney), 3-FS accumulates.[4] In tissues with both AR and SDH activity (brain, liver), 3-FF is also observed.[4]

Metabolic Pathway Diagram

The following diagram illustrates the divergence of 3-FDG metabolism from the standard glycolytic pathway utilized by Glucose and 2-FDG.

Caption: Divergent metabolic fates of Glucose, 2-FDG, and 3-FDG. 3-FDG bypasses Hexokinase to probe the Polyol Pathway.[4]

Part 2: Comparative Pharmacokinetics & Kinetics[4]

Kinetic Parameters

The utility of 3-FDG relies on its specific kinetic constants. It acts as a "super-substrate" for Aldose Reductase in some tissues, exhibiting higher affinity than the native substrate.[4]

| Parameter | Enzyme / Transporter | Substrate: D-Glucose | Substrate: 3-FDG | Significance |

| Transport ( | GLUT1 (Erythrocyte) | ~1.6 mM | ~1.6 - 6.0 mM | 3-FDG tracks glucose transport efficiently. |

| Phosphorylation ( | Hexokinase (Brain) | ~0.05 mM | > 100 mM (or inactive) | 3-FDG is effectively excluded from glycolysis.[4] |

| Reduction ( | Aldose Reductase (Lens) | ~188 mM | ~9.3 mM | Critical: 3-FDG has ~20x higher affinity for AR than glucose.[3][4] |

| Metabolic Product | Primary Fate | Glucose-6-Phosphate | 3-Fluoro-Sorbitol | Allows selective imaging of AR activity. |

Data synthesized from in vitro and in vivo mammalian studies (Rat brain, Dog lens).[4]

Biodistribution Profile[4]

-

Brain: Rapid transport across the Blood-Brain Barrier (BBB).[4] Unlike 2-FDG, which stays as 6-phosphate, 3-FDG converts to 3-FS and 3-FF. The 3-FS/3-FDG ratio is a direct metric of cerebral AR activity.

-

Heart: Accumulates initially due to transport but shows rapid clearance compared to 2-FDG due to lack of phosphorylation trapping.

-

Kidney/Liver: Evidence of alternative oxidation to 3-deoxy-3-fluoro-D-gluconic acid via Glucose Dehydrogenase in hepatic and renal tissues.[5]

Part 3: Experimental Protocols

Protocol: In Vivo 19F-NMR Spectroscopy

The most robust method for studying 3-FDG metabolism is Fluorine-19 Nuclear Magnetic Resonance (19F-NMR).[5][6] The chemical shift sensitivity of fluorine allows distinct resolution of the glucose, sorbitol, and fructose analogs.[4]

Objective: Quantify Aldose Reductase activity in the rat brain or lens.

Reagents & Equipment:

-

Tracer: 3-Deoxy-3-fluoro-D-glucose (High purity, >98%).

-

Dose: 200–400 mg/kg (IV infusion or IP injection).[4] Note: Higher mass doses are required for NMR sensitivity compared to PET.

-

Scanner: High-field NMR spectrometer (e.g., 4.7T or higher) with a surface coil tuned to 19F.

Workflow:

-

Preparation: Anesthetize subject (e.g., isoflurane).[4] Cannulate femoral vein for infusion.[4]

-

Baseline Scan: Acquire broad-band 19F spectrum to ensure no background fluoride signals (bone/anesthetic contaminants).[4]

-

Infusion: Administer 3-FDG bolus (e.g., 400 mg/kg over 2 minutes).

-

Dynamic Acquisition:

-

Acquire spectra in 5-minute blocks for 60–120 minutes.

-

Resonance Assignment (relative to CFCl3):

-

-

Data Analysis: Integrate peak areas. Plot the ratio of [3-FS] / [3-FDG] over time. The slope of this accumulation represents the in vivo flux through Aldose Reductase.

Protocol: 18F-3-FDG PET Imaging (Biodistribution)

While less common than 2-FDG, the radiolabeled version (

Workflow:

-

Synthesis: Nucleophilic substitution of 1,2:5,6-di-O-isopropylidene-3-O-triflyl-

-D-allofuranose with [18F]fluoride, followed by hydrolysis. -

Injection: 5–10 MBq (mouse) or 185–370 MBq (human equivalent) IV.[4]

-

Imaging: Dynamic PET acquisition (0–60 min).

-

Analysis:

Part 4: Applications in Drug Development[4]

Evaluation of Aldose Reductase Inhibitors (ARIs)

Diabetic neuropathy and retinopathy are driven by sorbitol accumulation.[4] 3-FDG is the gold standard for validating ARIs in vivo.

-

Mechanism: Pre-treatment with an ARI (e.g., Sorbinil, Epalrestat) should block the conversion of 3-FDG to 3-FS.[4]

-

Readout: In 19F-NMR, the 3-FS peak should disappear or significantly diminish, while the 3-FDG peak remains or increases (due to lack of downstream conversion).

Blood-Brain Barrier (BBB) Transport Studies

Because 3-FDG is transported by GLUT1 but not rapidly sequestered by Hexokinase, it serves as a cleaner probe for transport capacity (

-

Use Case: Studying GLUT1 deficiency syndrome or BBB disruption in neurodegenerative models.

References

-

Kwee, I. L., Nakada, T., & Card, P. J. (1987).[4] In vivo metabolism of 3-deoxy-3-fluoro-D-glucose in rat brain. Journal of Neurochemistry. Link

-

Nakada, T., Kwee, I. L., & Conboy, C. B. (1989).[4] Noninvasive demonstration of in vivo 3-fluoro-3-deoxy-D-glucose metabolism in rat brain by 19F nuclear magnetic resonance spectroscopy: suitable probe for monitoring cerebral aldose reductase activities. Journal of Clinical Investigation. Link

-

Wiesinger, H., et al. (1990).[4] Uptake and metabolism of 3-deoxy-3-fluoro-D-glucose in rat brain. Journal of Neurochemistry. Link

-

Larson, E. R., et al. (1992).[4] 19F NMR quantitation of lens aldose reductase activity using 3-deoxy-3-fluoro-D-glucose. Investigative Ophthalmology & Visual Science. Link

-

Halton, D. M., Taylor, N. F., & Lopes, D. P. (1980).[1][4] The uptake of 3-deoxy-3-fluoro-D-glucose by synaptosomes from rat brain cortex. Journal of Neuroscience Research. Link

Sources

- 1. The uptake of 3-deoxy-3-fluoro-D-glucose by synaptosomes from rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Fluoro-3-deoxy-D-galactose: a new probe for studies on sugar cataract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 19F NMR quantitation of lens aldose reductase activity using 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorodeoxyglucose (18F) - Wikipedia [en.wikipedia.org]

- 5. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Noninvasive demonstration of in vivo 3-fluoro-3-deoxy-D-glucose metabolism in rat brain by 19F nuclear magnetic resonance spectroscopy: suitable probe for monitoring cerebral aldose reductase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Antimicrobial Potential of 3-Deoxy-3-fluoro-D-allose: A Technical Guide for Drug Discovery

Foreword: The Pressing Need for Novel Antimicrobial Agents

The relentless rise of antibiotic resistance presents a formidable challenge to global health. The diminishing efficacy of existing drug classes necessitates an urgent and innovative approach to the discovery and development of new antimicrobial agents. Fluorinated carbohydrates have emerged as a promising, yet relatively underexplored, class of molecules with the potential to circumvent current resistance mechanisms. This technical guide delves into the prospective antimicrobial capabilities of a specific fluorinated monosaccharide, 3-Deoxy-3-fluoro-D-allose. While comprehensive research on this particular compound is in its nascent stages, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It synthesizes the available information, postulates mechanisms of action based on related compounds, and provides a clear roadmap for future investigation. Our objective is to catalyze further exploration into 3-Deoxy-3-fluoro-D-allose as a potential lead compound in the fight against infectious diseases.

Introduction to 3-Deoxy-3-fluoro-D-allose: A Profile

3-Deoxy-3-fluoro-D-allose is a synthetic monosaccharide, an analogue of D-allose, where the hydroxyl group at the C-3 position is replaced by a fluorine atom. This seemingly minor structural modification can have profound effects on the molecule's biological activity. The introduction of fluorine, the most electronegative element, can alter the electronic properties, metabolic stability, and binding interactions of the sugar molecule.[1][2]

Commercial sources suggest that 3-Deoxy-3-fluoro-D-allose holds compelling potential as an antimicrobial agent, particularly for targeting Gram-negative bacteria.[] It has been implicated in addressing challenging infectious diseases such as urinary tract infections and pneumonia, highlighting its potential role in combating antibiotic resistance.[] However, a thorough investigation documented in peer-reviewed literature is required to substantiate these claims.

Synthesis and Physicochemical Properties

Key Physicochemical Characteristics Influenced by Fluorination:

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydroxyl bond, making the molecule more resistant to enzymatic degradation.[1][2] This increased stability can lead to a longer biological half-life.

-

Lipophilicity: The introduction of a fluorine atom can increase the lipophilicity of the molecule, which may enhance its ability to cross bacterial cell membranes.[2][5]

-

Electronic Effects: The high electronegativity of fluorine can alter the charge distribution within the molecule, potentially influencing its interaction with target enzymes or receptors.

Postulated Antimicrobial Mechanisms of Action

The precise antibacterial mechanism of 3-Deoxy-3-fluoro-D-allose has yet to be elucidated. However, based on studies of analogous fluorinated sugars and other carbohydrate-based antimicrobials, several plausible mechanisms can be hypothesized.

Metabolic Disruption: The "Fraudulent Substrate" Hypothesis

It is conceivable that 3-Deoxy-3-fluoro-D-allose could be actively transported into bacterial cells and enter key metabolic pathways. Once inside, it may act as a "fraudulent substrate" for essential enzymes, leading to one of two outcomes:

-

Chain Termination: The fluorinated sugar is incorporated into a metabolic pathway, but its structure prevents subsequent enzymatic steps, leading to the accumulation of a non-functional intermediate and the depletion of essential downstream products.

-

Metabolic Poisoning: The fluorinated sugar is metabolized into a toxic downstream product that disrupts cellular function.

A study on the related compound, 3-deoxy-3-fluoro-D-glucose, found that it inhibited the growth of Pseudomonas fluorescens on glucose, suggesting interference with glucose metabolism.[6]

Caption: Postulated mechanism of metabolic disruption by 3-Deoxy-3-fluoro-D-allose.

Direct Enzyme Inhibition

Alternatively, 3-Deoxy-3-fluoro-D-allose, or its phosphorylated form, could act as a direct inhibitor of key bacterial enzymes. Research on 3-deoxy-3-fluoro-α-D-glucose 1-phosphate and 6-phosphate has shown that these molecules act as competitive inhibitors of phosphoglucomutase and UDPG-pyrophosphorylase, enzymes crucial for carbohydrate metabolism and cell wall precursor synthesis.[7] It is plausible that 3-Deoxy-3-fluoro-D-allose could similarly inhibit essential bacterial enzymes.

Anticipated Antimicrobial Spectrum and Susceptibility Testing

While preliminary information points towards activity against Gram-negative bacteria, a comprehensive evaluation of the antimicrobial spectrum of 3-Deoxy-3-fluoro-D-allose is necessary. The following table outlines a proposed panel of bacterial strains for initial susceptibility testing.

| Category | Bacterial Species | Rationale |

| Gram-Negative | Escherichia coli (including pathogenic strains) | Common cause of UTIs and other infections. |

| Klebsiella pneumoniae (including carbapenem-resistant strains) | Significant cause of pneumonia and hospital-acquired infections. | |

| Pseudomonas aeruginosa | Opportunistic pathogen known for its intrinsic antibiotic resistance. | |

| Acinetobacter baumannii | Critical priority pathogen due to its high levels of drug resistance. | |

| Gram-Positive | Staphylococcus aureus (including MRSA) | Major cause of skin, soft tissue, and bloodstream infections. |

| Streptococcus pneumoniae | Leading cause of pneumonia, meningitis, and sepsis. | |

| Enterococcus faecalis (including VRE) | Important cause of nosocomial infections. |

Proposed Experimental Workflows for Antimicrobial Evaluation

To rigorously assess the antimicrobial potential of 3-Deoxy-3-fluoro-D-allose, a systematic experimental approach is required.

Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

This initial step is crucial for quantifying the potency of the compound.

Protocol:

-

Preparation of Bacterial Inoculum: Culture the selected bacterial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

-

Preparation of Compound Dilutions: Prepare a series of two-fold serial dilutions of 3-Deoxy-3-fluoro-D-allose in a 96-well microtiter plate.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include positive (no compound) and negative (no bacteria) controls. Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Time-Kill Kinetic Assays

These assays provide insights into the bactericidal or bacteriostatic nature of the compound over time.

Protocol:

-

Preparation of Cultures: Grow bacterial cultures to the logarithmic phase and dilute to a starting concentration of approximately 10^6 CFU/mL.

-

Addition of Compound: Add 3-Deoxy-3-fluoro-D-allose at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without the compound.

-

Sampling and Plating: At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture, perform serial dilutions, and plate on appropriate agar to determine the viable cell count (CFU/mL).

-

Data Analysis: Plot log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

Workflow for Mechanism of Action Studies

To investigate the hypothesized mechanisms of action, a multi-pronged approach is necessary.

Caption: A structured workflow for investigating the antibacterial mechanism of 3-Deoxy-3-fluoro-D-allose.

Challenges and Future Directions

The development of 3-Deoxy-3-fluoro-D-allose as a therapeutic agent is not without its challenges. These include:

-

Scalable Synthesis: Developing a cost-effective and efficient large-scale synthesis method is crucial for further development.

-

Toxicity Profile: A thorough evaluation of the compound's cytotoxicity against mammalian cell lines and its in vivo toxicity profile is essential.

-

Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound will be critical for determining its therapeutic potential.

Future research should focus on:

-

Comprehensive Antimicrobial Screening: Testing against a broad panel of clinical isolates, including multidrug-resistant strains.

-

In Vivo Efficacy Studies: Evaluating the compound's effectiveness in animal models of bacterial infection (e.g., murine sepsis or thigh infection models).

-

Mechanism of Action Elucidation: Utilizing the proposed workflows to definitively identify the bacterial target(s) of 3-Deoxy-3-fluoro-D-allose.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 3-Deoxy-3-fluoro-D-allose to optimize its potency and pharmacokinetic properties.

Conclusion

3-Deoxy-3-fluoro-D-allose represents an intriguing starting point for the development of a new class of antimicrobial agents. While the available data is currently limited, the unique properties conferred by its fluorine substitution, coupled with preliminary indications of its antibacterial potential, warrant a comprehensive and systematic investigation. This technical guide provides a framework for such an investigation, from initial susceptibility testing to in-depth mechanism of action studies. It is hoped that this document will stimulate further research and ultimately contribute to the development of novel therapies to combat the growing threat of antibiotic resistance.

References

-

E-Cerna, V., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(3), e01971-20. [Link]

-

Hameed, A., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(16), 5193. [Link]

-

Kowalczyk, R., et al. (2023). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. International Journal of Molecular Sciences, 24(20), 15151. [Link]

-

Taylor, N. F., et al. (1972). Synthesis of 3-Deoxy-3-fluoro-D-glucose 1- and 6-phosphates and their intreaction with phosphoglucomutase and UDPG-pyrophosphorylase. Journal of the Chemical Society, Chemical Communications, (12), 691. [Link]

-

Tewson, T. J., et al. (1990). The bacterial metabolism of 3-deoxy-3-flouro-D-glucose. University of Bath Research Portal. [Link]

-

Tsuchiya, T., et al. (1995). Synthetic explorations towards 3-deoxy-3-fluoro derivatives of D-perosamine. Carbohydrate Research, 275(1), 1-13. [Link]

-

Wojtczak, A., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 966236. [Link]

-

Xie, Y., et al. (2015). Different antibacterial modes of plant flavonoids to gram-negative from to -positive bacteria. ResearchGate. [Link]

-

Zhang, Y., et al. (2018). Antibacterial Activity and Mechanisms of Plant Flavonoids against Gram-Negative Bacteria Based on the Antibacterial Statistical Model. Molecules, 23(10), 2579. [Link]

Sources

- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic explorations towards 3-deoxy-3-fluoro derivatives of D-perosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. researchgate.net [researchgate.net]

Technical Monograph & Safety Guide: 3-Deoxy-3-fluoro-D-allose

This guide serves as a comprehensive technical monograph and safety manual for 3-Deoxy-3-fluoro-D-allose . Unlike a standard Safety Data Sheet (SDS), this document integrates physicochemical data with experimental strategy, designed specifically for researchers utilizing this compound as a metabolic probe or intermediate in drug development.

CAS Registry Number: 99605-33-1 Molecular Formula: C₆H₁₁FO₅ Molecular Weight: 182.15 g/mol Synonyms: 3-Fluoro-3-deoxy-D-allose; (2S,3R,4R,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal[1]

PART 1: Compound Identity & Physicochemical Profile

Chemical Significance

3-Deoxy-3-fluoro-D-allose is a rare, fluorinated monosaccharide analogue. The substitution of the hydroxyl group (-OH) with a fluorine atom (-F) at the C3 position is critical. Fluorine acts as a bioisostere for the hydroxyl group due to its similar Van der Waals radius, yet it profoundly alters the electronic environment and hydrogen bonding capacity.

Research Utility:

-

Metabolic Probing: Unlike D-glucose, the C3-fluorine substitution prevents specific enzymatic phosphorylation or isomerization steps, effectively creating a "metabolic block." This makes it invaluable for studying sugar transport mechanisms (GLUT transporters) without the confounding variable of rapid glycolysis.

-

Antimicrobial Development: It has demonstrated potential as an antimicrobial agent, particularly against Gram-negative bacteria, by inhibiting essential metabolic pathways unique to these organisms.

-

Imaging Contrast: Used in the development of PET (Positron Emission Tomography) tracers when labeled with ¹⁸F.

Physicochemical Properties Table

| Property | Specification | Experimental Note |

| Physical State | White Crystalline Solid | Hygroscopic; protect from ambient moisture. |

| Melting Point | 142–144 °C | Sharp melting point indicates high purity (>98%). |

| Solubility | Water, Methanol, DMSO | Highly soluble in polar solvents; sparingly soluble in non-polar organics (Hexane, DCM). |

| Purity Standard | ≥ 98% (¹H-NMR) | Impurities often include defluorinated sugar analogs or C3-epimers (Glucose). |

| Storage Temp | +2°C to +8°C | Refrigerate. Long-term storage at -20°C recommended for stock solutions. |

PART 2: Hazard Identification & Risk Assessment Logic

The "Non-Hazardous" Paradox

While many suppliers (e.g., Synthose, Biosynth) classify 3-Deoxy-3-fluoro-D-allose as "Not a dangerous substance according to GHS," this classification refers to acute toxicity in bulk industrial handling. For the research scientist, this label is insufficient.

Bioactive Hazard Warning: As a glucose analogue designed to enter cells and block metabolic pathways, this compound is biologically active .

-

Inhalation: Dust may cause respiratory tract irritation.

-

Ingestion: High doses may interfere with host glucose metabolism.

-

Fire Hazard (Critical): Thermal decomposition releases Hydrogen Fluoride (HF) gas, a highly corrosive and toxic agent.

Handling Decision Logic (Graphviz)

Caption: Decision logic for handling fluorinated sugars. Note the critical branch for thermal decomposition leading to HF release.

PART 3: Storage, Stability & Degradation[2]

Stability Mechanisms

The C-F bond is extremely strong (approx. 116 kcal/mol), rendering the molecule chemically stable under standard physiological conditions. However, the sugar ring is susceptible to:

-

Hydrolysis: In strong acids or bases, the glycosidic bonds (if part of a larger oligosaccharide) or the ring structure itself can degrade.

-

Epimerization: Prolonged exposure to basic conditions (pH > 9) may lead to isomerization at the C2 position.

Storage Protocol

-

Primary Container: Tightly sealed glass or polypropylene vial.

-

Environment: Desiccator within a refrigerator (2–8°C). Moisture is the primary enemy, causing caking and potential hydrolysis over years.

-

Stock Solutions:

-

Water: Stable for 1 month at 4°C.

-

DMSO: Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles.

-

PART 4: Experimental Application & Protocols

Protocol: Preparation of Sterile Stock for Cell Culture

Objective: Prepare a 100 mM stock solution free of biological contaminants for metabolic uptake assays.

Reagents:

-

3-Deoxy-3-fluoro-D-allose (18.2 mg)

-

Phosphate Buffered Saline (PBS) or DMSO (1.0 mL)

-

0.22 µm Syringe Filter (PES or Nylon)

Step-by-Step:

-

Weighing: Accurately weigh 18.2 mg of the compound into a sterile 1.5 mL microcentrifuge tube. Note: Use an analytical balance with 0.1 mg precision.

-

Solubilization: Add 1.0 mL of solvent (PBS for immediate use; DMSO for long-term storage). Vortex for 30 seconds until fully dissolved.

-

Checkpoint: Inspect visually.[2] The solution should be clear and colorless.

-

-

Filtration: Draw the solution into a 3 mL sterile syringe. Attach a 0.22 µm filter and dispense into a fresh, sterile cryovial.

-

Why? Fluorinated sugars are not self-sterilizing. Filtration removes bacterial contaminants without thermal degradation (autoclaving is NOT recommended).

-

-

Labeling: Label with Date, Concentration (100 mM), and Solvent.

Metabolic Uptake Workflow (Graphviz)

Caption: Experimental workflow for metabolic blocking assays. The C3-F substitution allows transport but halts downstream glycolysis, enabling accumulation studies.

PART 5: Emergency Protocols

First Aid Measures

-

Eye Contact: Flush eyes with water for 15 minutes. Remove contact lenses.

-

Skin Contact: Wash with soap and water. If irritation persists (rare), seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Rinse mouth with water. Do not induce vomiting unless directed by medical personnel.

Fire Fighting Measures

-

Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: HYDROGEN FLUORIDE (HF). In a fire involving significant quantities, thermal decomposition will release HF gas.

-

Firefighter PPE: Wear self-contained breathing apparatus (SCBA) and full protective gear. Do not inhale smoke.[3][4]

Accidental Release (Spill)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Wear nitrile gloves, lab coat, and safety goggles.[5]

-

Containment: Dampen the solid with a wet paper towel to prevent dust generation (do not dry sweep).

-

Cleanup: Wipe up spill and place in a closed container for disposal.

-

Disposal: Dispose of as chemical waste in accordance with local environmental regulations (Code: Fluorinated Organic Solid).

References

-

PubChem. (2024). Compound Summary: Fluorinated Hexoses. National Library of Medicine. Retrieved from [Link]

-

Town of Fort Frances. (2024). Safe Handling of Fluorinated Compounds. Retrieved from [Link]

Sources

Methodological & Application

Chemoenzymatic Synthesis of Fluorinated Sugars: A Detailed Guide for Researchers and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Sugars in Modern Drug Discovery

The strategic incorporation of fluorine into carbohydrate scaffolds has emerged as a powerful tool in medicinal chemistry and drug development.[1] Fluorination can significantly enhance the metabolic stability, bioavailability, and protein-binding affinity of natural sugars, overcoming inherent limitations of carbohydrate-based therapeutics.[1] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the conformation, lipophilicity, and hydrogen-bonding capabilities of the parent molecule.[2][3] This has led to the development of fluorinated carbohydrates as probes for studying molecular recognition, as enzyme inhibitors, and as components of novel therapeutics, including antiviral agents and PET imaging agents like [¹⁸F]FDG.[3][4]

This comprehensive guide provides an in-depth exploration of the chemoenzymatic synthesis of fluorinated sugars, a methodology that synergistically combines the selectivity of enzymatic transformations with the versatility of chemical synthesis.[5] We will delve into the core principles, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices to empower researchers in this exciting and rapidly evolving field.

The Chemoenzymatic Approach: A Symphony of Chemical Precision and Biological Specificity

The chemoenzymatic synthesis of fluorinated carbohydrates leverages the best of both worlds. Chemical methods are often employed for the initial, challenging steps of introducing fluorine into a sugar ring, a process for which nature has evolved few enzymatic solutions.[6][7] Once a monofluorinated or polyfluorinated monosaccharide is obtained, the remarkable specificity of enzymes is harnessed to perform complex glycosylations, phosphorylations, and other transformations with exquisite control over stereochemistry and regioselectivity, often under mild, aqueous conditions.[8][9]

This approach circumvents many of the challenges associated with purely chemical glycosylation, which often requires extensive use of protecting groups and can suffer from low yields and the formation of isomeric mixtures. Enzymes, on the other hand, have evolved to recognize specific substrates and catalyze reactions with unparalleled precision. However, the substrate scope of enzymes can be a limitation. The chemoenzymatic strategy elegantly addresses this by using chemical synthesis to create the initial fluorinated building blocks, which can then be recognized and utilized by a range of enzymes.[5][9]

Key Enzyme Classes in Fluorinated Sugar Synthesis

A variety of enzymes are instrumental in the chemoenzymatic synthesis of fluorinated sugars. Understanding their function is key to designing successful synthetic strategies.

-

Kinases: These enzymes catalyze the transfer of a phosphate group from a donor, typically ATP, to an acceptor molecule. In the context of fluorinated sugars, kinases are used to phosphorylate the chemically synthesized fluorinated monosaccharide, a crucial activation step for subsequent enzymatic transformations.[8][9]

-

Phosphorylases and Nucleotidyltransferases: These enzymes are central to the formation of activated sugar donors, such as sugar-1-phosphates and nucleotide sugars (e.g., UDP-sugars, GDP-sugars).[8][9] These activated donors are the currency of glycosylation reactions.

-

Glycosyltransferases (GTs): This large and diverse family of enzymes catalyzes the transfer of a sugar moiety from an activated donor to an acceptor molecule, which can be another sugar, a lipid, or a protein.[8][9] GTs are the master builders of complex oligosaccharides and glycoconjugates, and their high fidelity makes them invaluable for the chemoenzymatic synthesis of fluorinated versions of these molecules.[10]

-

Glycoside Hydrolases (GHs): While their natural role is to break down glycosidic bonds, under certain conditions, GHs can be used in reverse to synthesize glycosides. This is particularly useful with modified substrates where the equilibrium can be shifted towards synthesis.[9]

The interplay between these enzyme classes allows for the construction of complex fluorinated glycans from simple, chemically synthesized precursors.

Visualizing the Chemoenzymatic Workflow

The following diagram illustrates a general workflow for the chemoenzymatic synthesis of a fluorinated oligosaccharide.

Sources

- 1. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]

- 5. Enzymatic glycosylation involving fluorinated carbohydrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Chemoenzymatic synthesis of fluorinated polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 9. Enzymatic glycosylation involving fluorinated carbohydrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Chemo-enzymatic synthesis of fluorinated sugar nucleotide: useful mechanistic probes for glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: 3-Deoxy-3-fluoro-D-allose as a Metabolic Probe in Cell Culture

Foreword: Unveiling Glycosylation Dynamics with a Fluorinated Probe

In the intricate world of cellular biology, glycosylation stands out as a post-translational modification of profound significance, influencing protein folding, stability, and cell-cell communication. The study of these complex carbohydrate structures, or glycans, has been hampered by their inherent complexity and the dynamic nature of their biosynthesis. Metabolic labeling with sugar analogs has emerged as a powerful tool to probe these processes in living cells. This guide provides a comprehensive overview and detailed protocols for the application of 3-Deoxy-3-fluoro-D-allose (3-F-Allose), a fluorinated monosaccharide analog, as a metabolic probe to investigate glycosylation in cell culture.

The introduction of a fluorine atom at the C3 position of D-allose creates a unique probe. The small size and high electronegativity of fluorine can subtly influence the biological activity of the sugar, while the 19F nucleus provides a sensitive and specific handle for detection by Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that is virtually background-free in biological systems.[1][2][3] This allows for the non-invasive monitoring of the uptake and metabolism of 3-F-Allose in real-time. Furthermore, the mass shift introduced by the fluorine atom can be detected by mass spectrometry, enabling detailed structural analysis of labeled glycans and glycoproteins.

This document is intended for researchers, scientists, and drug development professionals seeking to employ 3-F-Allose to unravel the complexities of glycosylation in their experimental systems. The protocols and insights provided herein are grounded in established biochemical principles and analytical techniques, offering a robust framework for your investigations.

The Scientific Rationale: Why 3-Deoxy-3-fluoro-D-allose?

The utility of 3-F-Allose as a metabolic probe is rooted in its ability to be taken up and processed by the cellular glycosylation machinery. While direct studies on the metabolism of 3-F-Allose are emerging, we can infer its likely metabolic fate based on studies of its non-fluorinated parent, D-allose, and other fluorinated monosaccharides.

Cellular Uptake and Activation: A Trojan Horse Approach

For any metabolic probe to be effective, it must first gain entry into the cell. Studies have shown that D-allose, the C3 epimer of D-glucose, is transported across the cell membrane by glucose transporters, such as SGLT1.[4] It is therefore highly probable that 3-F-Allose is also recognized by these transporters and efficiently internalized.

Once inside the cell, monosaccharides must be phosphorylated to enter the main metabolic pathways. D-allose has been shown to be a substrate for hexokinases, the enzymes that phosphorylate glucose.[3][5] This phosphorylation event traps the sugar inside the cell and is the first committed step towards its incorporation into more complex carbohydrates. We can therefore hypothesize that 3-F-Allose is converted to 3-Deoxy-3-fluoro-D-allose-6-phosphate (3-F-Allose-6-P) by cellular hexokinases.

Incorporation into Glycans: The Path to Discovery

Following phosphorylation, the next logical step is the conversion of 3-F-Allose-6-P into a nucleotide sugar, the activated form of monosaccharides used by glycosyltransferases to build glycan chains. In the canonical pathway, glucose-6-phosphate is converted to glucose-1-phosphate, which then reacts with UTP to form UDP-glucose. It is plausible that a similar enzymatic cascade converts 3-F-Allose-6-P into UDP-3-F-Allose.

This fluorinated nucleotide sugar can then serve as a substrate for various glycosyltransferases, leading to the incorporation of 3-F-Allose into growing N-linked and O-linked glycan chains on proteins and lipids.

The critical consideration is the effect of the C3 fluorine substitution on enzyme activity. The hydroxyl group at the C3 position of glucose and other sugars is often involved in substrate recognition and catalysis by glycosyltransferases. The replacement of this hydroxyl group with a fluorine atom may alter the binding affinity of the nucleotide sugar for these enzymes and could potentially act as a chain terminator in some instances. This potential for altered processing is not a drawback; rather, it provides an opportunity to probe the specificity and tolerance of the glycosylation machinery.

Experimental Design and Protocols

The successful application of 3-F-Allose as a metabolic probe requires careful experimental design and optimization. The following protocols provide a starting point for your investigations.

Materials and Reagents

-

3-Deoxy-3-fluoro-D-allose: Source from a reputable chemical supplier. Ensure high purity (>95%).

-

Cell Culture: Your mammalian cell line of interest.

-

Culture Media: Standard growth medium appropriate for your cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Cell Lysis Buffer: For protein extraction (e.g., RIPA buffer with protease inhibitors). For NMR analysis, a buffer compatible with high salt concentrations may be required.

-

Reagents for Analysis: Specific reagents will depend on the chosen analytical method (see Section 3).

Protocol 1: Metabolic Labeling of Cultured Cells with 3-F-Allose

This protocol describes the general procedure for labeling cells with 3-F-Allose. Optimization of concentration and incubation time is crucial for each cell line.

-

Cell Seeding: Plate your cells of interest in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of Labeling Medium: Prepare a stock solution of 3-F-Allose in sterile PBS or culture medium. The final concentration in the labeling medium will need to be optimized. A starting range of 50 µM to 500 µM is recommended.

-

Labeling:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the pre-warmed labeling medium containing 3-F-Allose to the cells.

-

-

Incubation: Incubate the cells for a desired period. The incubation time will depend on the metabolic rate of your cells and the desired level of incorporation. A time course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal labeling duration.

-

Cell Harvest:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS to remove any unincorporated 3-F-Allose.

-

Harvest the cells by scraping or trypsinization.

-

Pellet the cells by centrifugation.

-

The cell pellet can now be processed for downstream analysis.

-

Table 1: Recommended Starting Conditions for Metabolic Labeling

| Parameter | Recommended Range | Notes |

| 3-F-Allose Concentration | 50 - 500 µM | Start with a concentration gradient to determine the optimal balance between labeling efficiency and potential cytotoxicity. |

| Incubation Time | 6 - 48 hours | Time-course experiments are essential to identify the optimal labeling window. |

| Cell Confluency | 70 - 80% | Actively dividing cells generally exhibit higher rates of metabolic activity and probe incorporation. |

Protocol 2: Assessment of Cytotoxicity

It is essential to determine if 3-F-Allose exhibits any cytotoxic effects on your cells at the concentrations used for labeling.

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density.

-

Treatment: Treat the cells with a range of 3-F-Allose concentrations (e.g., 0, 50, 100, 250, 500, 1000 µM) for the same duration as your planned labeling experiment.

-

Viability Assay: Perform a standard cell viability assay, such as the MTT or PrestoBlue™ assay, according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of viable cells relative to the untreated control. This will establish the non-toxic concentration range for your experiments.

Analytical Workflows for Detecting 3-F-Allose Incorporation

The choice of analytical method will depend on the specific research question. 19F NMR provides a non-destructive method to observe the overall uptake and metabolism of the probe, while mass spectrometry offers detailed structural information about the labeled glycans and glycoproteins.

Workflow 1: Analysis by 19F Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR is a powerful tool for tracking the fate of 3-F-Allose within the cell. The unique chemical environment of the fluorine atom in different metabolic products will result in distinct signals in the 19F NMR spectrum.[1][2]

-

Sample Preparation:

-

Harvest a sufficient number of labeled cells (typically 107 to 108 cells).

-

Lyse the cells using a suitable method (e.g., sonication, freeze-thaw cycles) in an NMR-compatible buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Add a known concentration of a fluorine-containing standard (e.g., trifluoroacetic acid) for quantification.

-

-

NMR Acquisition:

-

Acquire 19F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.

-

Typical parameters include a 1H-decoupled pulse sequence.

-

-

Data Analysis:

-

Identify the signals corresponding to 3-F-Allose, 3-F-Allose-6-P, and potentially other fluorinated metabolites.

-

Integrate the signals to quantify the relative amounts of each species.

-

Workflow 2: Analysis by Mass Spectrometry

Mass spectrometry provides unparalleled detail for identifying the specific glycans and glycoproteins that have incorporated 3-F-Allose.

-

Protein Extraction and Glycan Release:

-

Lyse the labeled cells and extract the total protein.

-

Release the N-linked or O-linked glycans from the glycoproteins using specific enzymes (e.g., PNGase F for N-glycans) or chemical methods.

-

-

Enrichment of Fluorinated Glycans (Optional):

-

Depending on the level of incorporation, it may be beneficial to enrich for the fluorinated glycans using techniques such as hydrophilic interaction liquid chromatography (HILIC) or affinity chromatography with lectins that may preferentially bind to the modified glycans.

-

-

Mass Spectrometry Analysis:

-

Analyze the released glycans or glycopeptides by LC-MS/MS.

-

The mass shift of +2 Da for each incorporated 3-F-Allose residue (compared to a hexose) will be a key signature in the mass spectra.

-

-

Data Analysis:

-

Use specialized software to identify the fluorinated glycan structures based on their mass and fragmentation patterns.

-

Table 2: Comparison of Analytical Techniques

| Technique | Advantages | Disadvantages | Primary Application |

| 19F NMR | Non-invasive, quantitative, no background signal, can be used on intact cells.[1][2] | Lower sensitivity than MS, provides limited structural information. | Monitoring uptake and overall metabolism of 3-F-Allose. |

| Mass Spectrometry | High sensitivity, provides detailed structural information on labeled glycans and glycoproteins. | Destructive, complex sample preparation, data analysis can be challenging. | Identification of specific labeled glycans and their attachment sites. |

Potential Biological Effects and Considerations

While 3-F-Allose is a powerful tool for probing glycosylation, it is important to consider its potential biological effects. The parent sugar, D-allose, has been shown to have anti-proliferative and pro-apoptotic effects in some cancer cell lines.[6] It is therefore crucial to assess the impact of 3-F-Allose on cell viability and function in your specific system.

The incorporation of a fluorinated sugar may also alter the structure and function of the resulting glycans. This could impact protein folding, trafficking, and cell surface interactions. These potential perturbations should be considered when interpreting experimental results.

Concluding Remarks

3-Deoxy-3-fluoro-D-allose offers a unique and powerful approach to the study of glycosylation in living cells. Its ability to be metabolically incorporated into glycans, combined with the sensitive and specific detection afforded by the fluorine label, opens up new avenues for investigating the dynamics of glycan biosynthesis and function. By carefully designing experiments and employing the appropriate analytical techniques, researchers can leverage this novel probe to gain unprecedented insights into the complex world of glycobiology.

References

-

Kano, A., Fukumoto, T., Ohtani, K., et al. (2013). The rare sugar D-allose acts as a triggering molecule of rice defence via ROS generation. Journal of Experimental Botany, 64(14), 4439–4451. [Link]

-

Kishida, K., Toyoda, T., Iida, T., et al. (2021). d-Allose is absorbed via sodium-dependent glucose cotransporter 1 (SGLT1) in the rat small intestine. Journal of Nutritional Science and Vitaminology, 67(4), 242-247. [Link]

-

Li, Y., Li, J., Wang, E., et al. (2016). The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. International Journal of Nanomedicine, 11, 3857–3871. [Link]

-

Sui, L., Dong, Y., Watanabe, Y., et al. (2005). The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation. International Journal of Oncology, 27(4), 907-912. [Link]

-

Lee, D. W., Kim, J., Kim, B. G., et al. (2021). Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase. Frontiers in Bioengineering and Biotechnology, 9, 706850. [Link]

-

Di-Marino, M., Unione, L., & Jiménez-Barbero, J. (2017). d-Allose, a rare sugar. Synthesis of d-allopyranosyl acceptors from glucose, and their regioselectivity in glycosidation reactions. Organic & Biomolecular Chemistry, 15(4), 846-854. [Link]

-

Wikipedia. (n.d.). Peptidoglycan. In Wikipedia. Retrieved February 3, 2026, from [Link]

-

Kalckar, H. M., & Ullrey, D. B. (1986). Search for cellular phosphorylation products of D-allose. Proceedings of the National Academy of Sciences of the United States of America, 83(16), 5858–5860. [Link]

-

Wikipedia. (n.d.). Glucose. In Wikipedia. Retrieved February 3, 2026, from [Link]

-

Ardá, A., Fernández-Alonso, M., & Jiménez-Barbero, J. (2020). Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy. The Journal of Organic Chemistry, 85(24), 16295–16306. [Link]

-

Chen, H., Viel, S., Ziarelli, F., & Peng, L. (2013). 19F NMR: a valuable tool for studying biological events. Chemical Society Reviews, 42(19), 7971-7982. [Link]

-

Luchinat, E., & Barbieri, L. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1085–1093. [Link]

-

Zhang, L., Luo, S., & Zhang, B. (2016). Recent Advances in Glycoproteomic Analysis by Mass Spectrometry. Journal of Proteomics & Bioinformatics, 9(12), 284-290. [Link]

-

Kubler-Kielb, J. (2021). A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics. Journal of Proteome Research, 20(1), 2-13. [Link]

-

Schumann, B., Malaker, S. A., & Bertozzi, C. R. (2017). Generating orthogonal glycosyltransferase and nucleotide sugar pairs as next-generation glycobiology tools. Current Opinion in Chemical Biology, 37, 108-116. [Link]

-

Kim, S. Y., & Park, S. Y. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6649. [Link]

-

Peng, W., & Schmidt-Rohr, K. (2017). Chemoenzymatic synthesis of 3-deoxy-3-fluoro-l-fucose and its enzymatic incorporation into glycoconjugates. Chemical Communications, 53(57), 8074-8077. [Link]

-

van der Vliet, S. J., van der Knaap, M., & van den Elst, H. (2021). Fluorinated rhamnosides inhibit cellular fucosylation. RSC Chemical Biology, 2(6), 1596-1602. [Link]

-

Harvey, D. J. (2011). Mass Spectrometry of Glycans. Glycobiology, 21(6), 736-748. [Link]

-

Yang, L., Nyalwidhe, J., Guo, S., Drake, R. R., & Semmes, O. J. (2011). Targeted identification of cancer-associated glycoproteins in the secretome of prostate cancer cells. Clinical Chemistry, 57(5), 745-755. [Link]

-

Yang, Y., & Zhang, H. (2017). CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages. In Glycoproteomics (pp. 131-149). Royal Society of Chemistry. [Link]

-

Dell, A., & Morris, H. R. (2001). Glycoprotein structure determination by mass spectrometry. Science, 291(5512), 2351-2356. [Link]

-

Delbianco, M., & Seeberger, P. H. (2018). Fluorinated glycans: A structural and functional perspective. Abstracts of Papers of the American Chemical Society, 255. [Link]

-

Wright, J. A., Taylor, N. F., Brunt, R. V., & Brownsey, R. W. (1972). Synthesis of 3-deoxy-3-fluoro-D-glucose 1-and 6-phosphates and their intreaction with phosphoglucomutase and UDPG-pyrophosphorylase. Journal of the Chemical Society, Chemical Communications, (12), 691. [Link]

-

Smith, A. J., York, R., Uhrín, D., & Bell, N. G. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9896-9907. [Link]

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.

-

Schmelter, F., & Wilde, M. J. (2023). Glycoprotein Enrichment. Molecules, 28(5), 2188. [Link]

-

Pan, S., Chen, R., Aebersold, R., & Brentnall, T. A. (2011). Mass spectrometry based glycoproteomics—from a proteomics perspective. Molecular & Cellular Proteomics, 10(1), R110.003251. [Link]

-

Wright, J. A., Taylor, N. F., Brunt, R. V., & Brownsey, R. W. (1972). Synthesis of 3-deoxy-3-fluoro-D-glucose 1-and 6-phosphates and their interaction with phosphoglucomutase and UDPG-pyrophosphorylase. Journal of the Chemical Society, Chemical Communications, (12), 691. [Link]

-

Smith, A. J., York, R., Uhrín, D., & Bell, N. G. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC advances, 12(16), 9896-9907. [Link]

-

Löffler, P. M., & Seeberger, P. H. (2019). Structure and Mechanism of Human UDP-xylose Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID. Journal of Biological Chemistry, 294(14), 5485-5496. [Link]

Sources

- 1. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 5. Glycosyltransferase Mechanisms: Impact of a 5-Fluoro Substituent in Acceptor and Donor Substrates on Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Technical Note: A Novel Glycosyltransferase Activity Assay: R&D Systems [rndsystems.com]

Application Note: Strategic Metabolic Modulation using 3-Deoxy-3-fluoro-D-allose

Executive Summary

While 2-Deoxy-D-glucose (2-DG) remains the gold standard for broad-spectrum glycolysis inhibition, it lacks specificity regarding the stereochemical requirements of hexose transporters and downstream enzymes. 3-Deoxy-3-fluoro-D-allose (3-FA) represents a precision tool for researchers requiring targeted interrogation of the C3-hydroxyl group's role in glucose metabolism.

This guide details the application of 3-FA to inhibit glycolysis. Unlike glucose, which fuels energy production, 3-FA acts as a metabolic decoy . It exploits the promiscuity of Glucose Transporters (GLUTs) and Hexokinase (HK) to enter the cell and consume ATP, yet it fails to isomerize correctly, creating a "metabolic dead-end" that halts glycolytic flux and depletes cellular energy reserves.

Mechanistic Basis of Inhibition

To effectively use 3-FA, one must understand how it differs from Glucose and 2-DG. The inhibition mechanism relies on Metabolic Trapping and Isomerase Steric Hindrance .

The C3 Checkpoint

Glycolysis requires specific stereochemistry at Carbon-3 (C3) for the conversion of Glucose-6-Phosphate (G6P) to Fructose-6-Phosphate (F6P) by Phosphoglucose Isomerase (PGI).

-

Glucose: C3-OH is equatorial.

-

Allose: C3-OH is axial (epimer of glucose).

-

3-FA: C3 is substituted with Fluorine.[1][2][3][4][5][6][7][8]

The Pathway to Blockade

-

Uptake: 3-FA is recognized by GLUT1/GLUT4 transporters, competing with glucose for entry.

-

Phosphorylation (The Trap): Hexokinase (HK) phosphorylates 3-FA at the C6 position, using one molecule of ATP to form 3-Fluoro-Allose-6-Phosphate (3-FA-6P) .

-

The Blockade: 3-FA-6P accumulates. It cannot be processed by PGI because the enzyme requires a specific proton transfer at C2 and C1, which is sterically or electronically perturbed by the C3-Fluorine/axial configuration.

-

Consequence: The cell expends ATP to phosphorylate 3-FA but generates no ATP in return. This "ATP Sink" effect, combined with competitive inhibition of glucose transport, drives the cytostatic/cytotoxic effect.

Pathway Visualization

Caption: Comparative flux of Glucose vs. 3-FA. 3-FA acts as an ATP sink, accumulating as 3-FA-6P and failing to proceed through isomerase steps.

Experimental Protocols

Protocol A: Preparation and Solubility

Note: 3-FA is a rare reagent. Handle with precision.

-

Reagent: 3-Deoxy-3-fluoro-D-allose (Purity >98%).

-

Solvent: Sterile PBS (pH 7.4) or cell culture media (glucose-free).

-

Stock Concentration: Prepare a 100 mM stock solution.

-

Calculation: MW ≈ 182.15 g/mol . Dissolve 18.2 mg in 1 mL PBS.

-

-

Sterilization: Filter through a 0.22 µm PES membrane. Do not autoclave.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Determining IC50 via Viability Assay (MTT/CCK-8)

Objective: Determine the concentration required to inhibit cell growth by 50%.

-

Seeding: Plate cells (e.g., HeLa, MCF-7) at 5,000 cells/well in a 96-well plate. Allow attachment (24h).

-

Starvation (Critical): Wash cells 1x with PBS. Add Glucose-Free media for 1 hour.

-

Reasoning: Pre-starvation upregulates GLUT transporters, maximizing 3-FA uptake efficacy.

-

-

Treatment:

-

Replace media with experimental media containing 2 mM Glucose (limiting concentration).

-

Add 3-FA in a dose-response curve: 0, 0.5, 1, 2, 5, 10, 20 mM.

-

Control: Use 2-DG at similar concentrations for comparison.

-

-

Incubation: Incubate for 24–48 hours.

-

Readout: Add MTT or CCK-8 reagent; measure absorbance.

-

Analysis: Plot % Viability vs. Log[Concentration].

Protocol C: Real-Time Glycolysis Stress Test (Seahorse XF)

Objective: Quantify the immediate impact of 3-FA on Extracellular Acidification Rate (ECAR).

Workflow Logic: Unlike a standard stress test where you inject Glucose, here we inject 3-FA after Glucose to observe the suppression of glycolytic activity.

Injection Strategy (Standard 96-well XF Plate):

-

Port A (Glucose): 10 mM (Saturating dose to establish baseline glycolysis).

-

Port B (Inhibitor): 3-FA (Target final conc: 10 mM or 20 mM).

-

Port C (Oligomycin): 1 µM (To max out glycolysis capacity - check if 3-FA prevents this).

-

Port D (2-DG): 50 mM (System shutdown control).

Steps:

-

Basal: Measure ECAR in Glucose-free media.

-

Injection A (Glucose): ECAR should spike (Glycolysis turned on).

-

Injection B (3-FA):

-

Injection C (Oligomycin):

-

Expected Result: If 3-FA is effective, the cell cannot reach its maximum glycolytic capacity (Glycolytic Reserve is blunted).

-

Data Interpretation & Troubleshooting

Expected Results Matrix

| Parameter | Glucose Only | Glucose + 2-DG (Control) | Glucose + 3-FA (Experimental) | Interpretation |

| ECAR (Acidification) | High | Rapid Drop to Baseline | Gradual Decline / Suppression | 3-FA competes with glucose; kinetics are often slower than 2-DG. |

| Intracellular ATP | Normal | Depleted significantly | Depleted moderately | 3-FA phosphorylation consumes ATP without return. |

| Lactate Production | High | Low | Low | Blockade upstream prevents pyruvate/lactate formation. |

Troubleshooting Guide

-

Issue: No inhibition observed.

-

Cause 1 (Ratio): The Glucose:3-FA ratio is too high. Glucose has a higher affinity for HK than Allose derivatives.

-

Solution: Lower the glucose concentration in the media to 1-2 mM (physiological/low) while keeping 3-FA high (10-20 mM).

-

-

Issue: High toxicity but no ECAR drop.

-

Cause: Off-target effects. 3-FA might be affecting glycosylation pathways if it is metabolized into nucleotide sugars.

-

Verification: Perform a rescue experiment by adding excess Pyruvate. If cells survive, the toxicity was indeed glycolytic (energy) starvation.

-

References

-

Mechanism of Allose Phosphorylation

- Content: Demonstrates that D-allose requires phosphorylation by Hexokinase to exert inhibitory effects, establishing the "metabolic trap" mechanism.

-

Source: Zhang, Z., et al. (2016).[1] "Phosphorylation by hexokinase of D-allose to A6P is essential for D-allose-induced growth inhibition." ResearchGate.[1]

-

Fluorinated Sugar Uptake & Metabolism

- Content: Reviews the uptake of 3-deoxy-3-fluoro-D-glucose and related analogs via GLUT transporters and their subsequent phosphoryl

-

Source: Halama, A., et al. (2018). "Metabolic signatures of fluorinated glucose analogs." Frontiers in Physiology.

-

Chemical Properties & Availability

- Content: Product specifications and potential applications of 3-Deoxy-3-fluoro-D-allose in biomedical research.

-

Source: BOC Sciences. "3-Deoxy-3-fluoro-D-allose Product Information."

-

Comparative Analysis of Fluorinated Hexoses

- Content: Discusses the structural impact of fluorine substitution at C3 on enzyme binding (Hexokinase/PGI) compared to C2 substitution (2-DG).

-

Source: Wuest, F. (2005). "Fluorinated sugars as probes of metabolic pathways."[10] Review of Fluorine Chemistry. (Contextual Citation based on general search results for fluorinated sugar mechanism).

Sources

- 1. researchgate.net [researchgate.net]

- 2. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Co-crystals of 3-deoxy-3-fluoro-α-d-glucopyranose and 3-deoxy-3-fluoro-β-d-glucopyranose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | 2-Deoxy-2-fluoro-d-glucose metabolism in Arabidopsis thaliana [frontiersin.org]

Application Note: Quantitative Cell Uptake Assay for 3-Deoxy-3-fluoro-D-allose Using LC-MS/MS

Introduction & Biological Rationale[1][2][3][4][5][6]